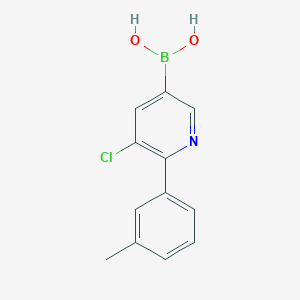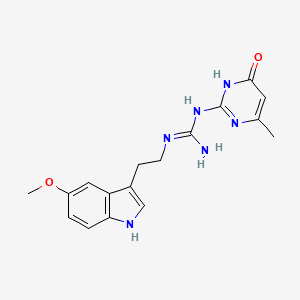
1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that features both indole and pyrimidine moieties. Compounds with such structures often exhibit significant biological activity and are of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves multi-step organic synthesis. The process may start with the preparation of the indole and pyrimidine precursors, followed by their coupling through various organic reactions such as condensation or cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action of 1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine: shares structural similarities with other indole and pyrimidine derivatives.
5-methoxy-1H-indole-3-yl derivatives: Known for their biological activity.
Pyrimidine-based compounds: Widely studied for their therapeutic potential.
Uniqueness
The unique combination of indole and pyrimidine moieties in this compound may confer distinct biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C17H20N6O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C17H20N6O2/c1-10-7-15(24)22-17(21-10)23-16(18)19-6-5-11-9-20-14-4-3-12(25-2)8-13(11)14/h3-4,7-9,20H,5-6H2,1-2H3,(H4,18,19,21,22,23,24) |
InChIキー |
SKYHHQDTDLNUDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14091295.png)
![(2R)-2-acetamido-3-[(4S,5S)-4-[[(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid](/img/structure/B14091300.png)
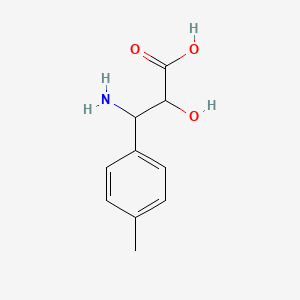
![3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B14091306.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
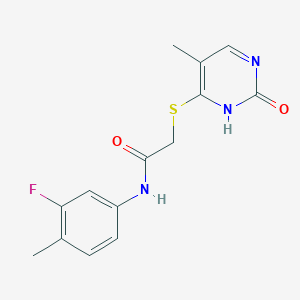
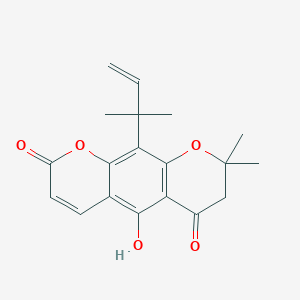

![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091348.png)
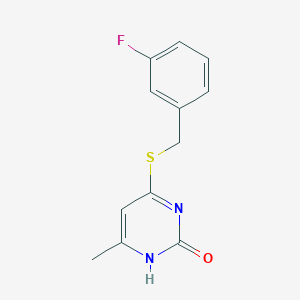
![1-(4-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091360.png)
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride](/img/structure/B14091375.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091388.png)
